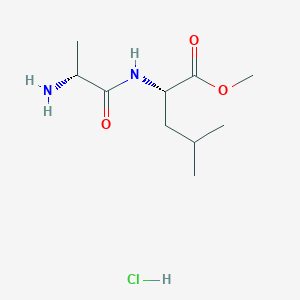

D-Alanyl-L-leucine, methyl ester, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“D-Alanyl-L-leucine, methyl ester, hydrochloride” is a compound used as a building block for the preparation of peptides . It is a versatile reagent commonly used in solution phase peptide synthesis .

Synthesis Analysis

The synthesis of “D-Alanyl-L-leucine, methyl ester, hydrochloride” involves the use of L-Alanine methyl ester hydrochloride as a starting material . This compound is often used to synthesize dipeptides . A stock solution may be made by dissolving the compound in the solvent of choice. It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .Molecular Structure Analysis

The molecular formula of “D-Alanyl-L-leucine, methyl ester, hydrochloride” is C10H20N2O3 . The compound has a molecular weight of 216.277 Da . The InChI key of the compound is IYUKFAFDFHZKPI-AENDTGMFSA-N .Chemical Reactions Analysis

“D-Alanyl-L-leucine, methyl ester, hydrochloride” is involved in solution phase peptide synthesis . It has been used in the synthesis of alanine isoxazolidide . The reactions of presolvated electrons with glycine methyl ester and N-acetylalanylalanine methyl ester (N-aAAMe) have been investigated by electron spin resonance (ESR) spectroscopy and DFT calculations .Physical And Chemical Properties Analysis

“D-Alanyl-L-leucine, methyl ester, hydrochloride” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 337.9±22.0 °C at 760 mmHg . The compound has a molar refractivity of 57.2±0.3 cm3 . It is soluble in water at a concentration of 100 mg/ml .Wissenschaftliche Forschungsanwendungen

Solution Phase Peptide Synthesis

D-Alanyl-L-leucine, methyl ester, hydrochloride: is commonly used in solution phase peptide synthesis. It serves as a building block for creating dipeptides and longer peptide chains. This compound can react with other amino acid esters under controlled conditions to form the peptide bonds essential for constructing complex peptides .

Enzyme Studies

In enzyme research, this compound is valuable for studying enzyme-substrate interactions, particularly with proteases. By incorporating it into peptide substrates, researchers can observe the specificity and kinetics of enzymatic reactions, which is crucial for understanding enzyme mechanisms .

Biochemical Research

This compound plays a role in biochemical studies involving the differentiation of cells, such as the transformation of promastigotes into amastigotes within macrophages. It can be used to trace or inhibit specific biochemical pathways within cells .

Pharmaceutical Development

In the pharmaceutical industry, D-Alanyl-L-leucine, methyl ester, hydrochloride is used in the development of new drugs. It can act as an intermediate in the synthesis of more complex molecules that have potential therapeutic effects .

Analytical Chemistry

Analytical chemists utilize this compound as a standard or reagent in chromatography and mass spectrometry. It helps in the identification and quantification of complex biological samples, ensuring accurate analytical results .

Chemical Synthesis

This compound is also involved in broader chemical synthesis processes. It can be used to create a variety of chemical structures, serving as a precursor for synthesizing other organic compounds with diverse functionalities .

Wirkmechanismus

Target of Action

D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide that acts as a source donor of L-Leucine

Mode of Action

It’s known that it can be used as a starting material in the synthesis of other compounds .

Biochemical Pathways

The compound is involved in the solution phase peptide synthesis . It’s often used to synthesize dipeptides

Action Environment

It’s known that it should be stored at -20°c, sealed storage, away from moisture .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHYLMJQPYGQBM-WLYNEOFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2955156.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2955161.png)

![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)